molecular formula C₈H₁₆N₂ B1145873 (S)-(1-Allylpyrrolidin-2-yl)methanamine CAS No. 66411-51-6

(S)-(1-Allylpyrrolidin-2-yl)methanamine

Cat. No. B1145873
CAS RN: 66411-51-6
M. Wt: 140.23
InChI Key:
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Description

“(S)-(1-Allylpyrrolidin-2-yl)methanamine” is an amine compound, which means it contains a nitrogen atom. Amines are a broad class of compounds that are found in many biological systems and are used in a variety of industrial applications .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present.


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The specific reactions that “(S)-(1-Allylpyrrolidin-2-yl)methanamine” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques . These properties can provide important information about how the compound behaves under different conditions.

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms, including compounds with structures similar to "(S)-(1-Allylpyrrolidin-2-yl)methanamine", highlights the importance of understanding enzyme selectivity for predicting drug-drug interactions. Compounds that act as selective inhibitors for specific P450 isoforms are crucial for phenotyping studies, which help in deciphering the involvement of specific isoforms in drug metabolism (Khojasteh et al., 2011).

Neuropharmacology and Toxicity Studies

Analogs of psychoactive substances, including tryptamines and related compounds, are studied for their effects on neurotransmission, toxicity, and potential therapeutic uses. Research into novel psychoactive substances (NPS) like methoxetamine (MXE), which shares structural similarities with ketamine and phencyclidine, underscores the relevance of understanding such compounds' behavioral, toxicological, and pharmacological effects (Zanda et al., 2016).

Environmental and Agricultural Applications

Studies on biological hydrogen methanation explore the use of microorganisms for converting surplus energy from renewable sources into methane, demonstrating the potential of biochemical processes in energy conversion and storage. This research outlines how chemical compounds and their reactions with enzymes can be harnessed for environmental and agricultural benefits (Lecker et al., 2017).

Melatonin in Horticultural Crops

The role of melatonin, a compound structurally similar to tryptamines, in enhancing stress tolerance in horticultural crops, highlights the potential applications of chemical compounds in improving plant resilience to environmental stressors. This area of research suggests a broader scope for the application of similar compounds in agriculture to promote growth and stress resistance (Bose & Howlader, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some amines can be irritants or toxic if ingested or inhaled . Safety data sheets (SDS) provide information about the hazards associated with a compound, as well as precautions for handling and storage .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if “(S)-(1-Allylpyrrolidin-2-yl)methanamine” has potential therapeutic properties, future research might focus on clinical trials . Alternatively, if it has potential industrial applications, research might focus on improving its synthesis or finding new uses for it.

properties

IUPAC Name

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGKTSVPJJNEMQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1-Allylpyrrolidin-2-yl)methanamine

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